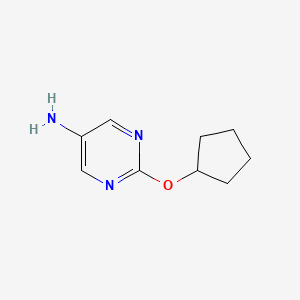

2-(Cyclopentyloxy)pyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-cyclopentyloxypyrimidin-5-amine |

InChI |

InChI=1S/C9H13N3O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4,10H2 |

InChI Key |

YGJCXGFOWWIHHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=N2)N |

Origin of Product |

United States |

Advanced Derivatization and Analog Design Strategies

Modifications at the 5-Amino Position

The primary amine at the 5-position of the pyrimidine (B1678525) ring is a key functional group for derivatization, allowing for the introduction of a diverse range of substituents through various chemical transformations.

The conversion of the 5-amino group into amide or sulfonamide functionalities is a common strategy to explore the chemical space around the pyrimidine core.

Amidation Reactions: The reaction of 2-(cyclopentyloxy)pyrimidin-5-amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding N-(2-(cyclopentyloxy)pyrimidin-5-yl)amides. These reactions are typically carried out in the presence of a coupling agent, such as a carbodiimide, or a base to neutralize the acid byproduct. This approach has been utilized in the synthesis of various pyrimidine derivatives. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been reported, demonstrating the feasibility of amide bond formation in similar heterocyclic systems. mdpi.com The conditions for these reactions can be tailored to accommodate a wide range of carboxylic acids, introducing aliphatic, aromatic, or heterocyclic moieties. A study on the synthesis of amide derivatives containing a cyclopropane (B1198618) ring also provides insight into the formation of such bonds. mdpi.com

Sulfonamidation Reactions: Similarly, sulfonamides can be prepared by reacting the 5-amino group with sulfonyl chlorides in the presence of a base. This introduces a sulfonamide linkage, which can significantly alter the electronic and steric properties of the molecule. The synthesis of pyrazole (B372694) sulfonamide derivatives as dual COX-2/5-LOX inhibitors highlights the utility of this functional group in medicinal chemistry. nih.gov Furthermore, a rational design of pyrimidine molecules bearing a sulfonamide moiety has been explored as potential ERK inhibitors, showcasing the importance of the sulfonamide group in biological activity. nih.gov The synthesis of N-acylsulfenamides from amides and N-thiosuccinimides presents another route to sulfur-containing nitrogenous compounds. nih.gov

A representative table of potential amide and sulfonamide derivatives is shown below, based on common reactants.

| Reagent | Resulting Functional Group | Potential Substituent (R) |

| R-COCl or R-COOH | Amide | Aryl, Alkyl, Heterocyclyl |

| R-SO₂Cl | Sulfonamide | Aryl, Alkyl |

Direct alkylation or arylation of the 5-amino group provides another avenue for structural diversification.

Alkylation: N-alkylation of the amino group can be achieved by reacting this compound with alkyl halides or other alkylating agents. Ruthenium(II) complexes have been shown to be effective catalysts for the N-monoalkylation of aromatic amines with alcohols. researchgate.net The direct alkylation of 2-aminopyrimidine (B69317) can be achieved by prolonged heating. nih.gov Brookhart's acid can also be used to catalyze the N-alkylation of arylamines with cyclopropylcarbinols. researchgate.net

Arylation: The introduction of aryl groups at the 5-amino position can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst and a suitable ligand to couple the amine with an aryl halide or triflate. While direct examples with this compound are not prevalent in the literature, the N-arylation of other amino-heterocycles is a well-established transformation.

The following table summarizes potential alkylation and arylation products.

| Reaction Type | Reagent | Potential Substituent (R) |

| N-Alkylation | R-X (X=halide), R-OH | Alkyl, Substituted Alkyl |

| N-Arylation | Ar-X (X=halide, OTf) | Aryl, Heteroaryl |

The 5-amino group, in conjunction with an adjacent ring atom or a substituent, can participate in cyclization reactions to form fused heterocyclic systems. These systems can significantly expand the molecular scaffold and introduce new structural features.

Pyrrolo[2,3-d]pyrimidines: One of the most common fused systems derived from aminopyrimidines is the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. The synthesis of these derivatives often involves the reaction of a 5-aminopyrimidine (B1217817) with a suitable three-carbon synthon. For instance, a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported. scielo.org.mx The synthesis of these compounds is of significant interest due to their biological activities, and various synthetic methods and intermediates have been described. google.comgoogle.com

Imidazo[4,5-b]pyridines and other fused systems: The 5-amino group can also be a precursor for the formation of other fused heterocycles. The synthesis of imidazo[4,5-b]pyridines, for example, can be achieved through various synthetic routes, often involving the cyclization of a diamino-substituted precursor. nih.govresearchgate.netrsc.orgnih.gov While starting directly from this compound would require prior introduction of another functional group, it highlights the potential for further elaboration of the scaffold. The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles also provides a template for potential cyclization strategies. nih.gov

| Fused System | General Approach |

| Pyrrolo[2,3-d]pyrimidine | Cyclization with a C3 synthon |

| Imidazo[4,5-b]pyridine | Cyclization of a diamino precursor |

| Pyrazolo[1,5-a]pyrimidine | Reaction with diketones or related synthons |

Structural Diversification of the Cyclopentyloxy Substituent

The cyclopentyloxy group at the 2-position of the pyrimidine ring is another key site for modification, allowing for changes in the steric and electronic properties of the molecule.

Modifying the cyclopentyl ring by introducing substituents or changing the ring size can lead to a wide range of analogs.

Alternative Cycloalkyl Rings: Replacing the cyclopentyl ring with other cycloalkyl groups, such as cyclopropyl (B3062369) or cyclohexyl, can also be explored. The synthesis of 2-cyclopropylpyrimidin-5-amine (B1373474) has been documented, showcasing the possibility of varying the cycloalkyl moiety. mdpi.com

A table of potential variations is provided below.

| Modification | Example Substituent/Ring |

| Alkoxy-substitution | Methoxy, Ethoxy |

| Aryl-substitution | Phenyl, Substituted Phenyl |

| Ring Variation | Cyclopropyl, Cyclohexyl |

To introduce greater conformational rigidity and explore new regions of chemical space, the cyclopentyloxy group can be replaced with bridged or spirocyclic ether systems.

Bridged Ethers: The introduction of a bridged bicyclic system, such as a bicyclo[2.2.1]heptan-2-yloxy group (norbornyloxy), in place of the cyclopentyloxy group can significantly impact the molecule's three-dimensional shape. The synthesis of nucleotide analogs containing a 2-oxa-bicyclo[2.2.1]heptane system has been reported, demonstrating the chemical accessibility of such structures. nih.gov The enzymatic resolution of endo-bicyclo[2.2.1]heptan-2-ol has also been described for the synthesis of pharmaceutical agents, indicating the importance of these bridged systems. justia.comepo.org

Spirocyclic Ethers: Spirocyclic ethers represent another class of conformationally restricted substituents. The synthesis of spiro-carbocyclic nucleoside analogs, such as those containing a spiro[2.4]heptane system, has been achieved. researchgate.netnih.gov For example, the design of JAK1-selective inhibitors has utilized a 5-azaspiro[2.4]heptan-7-yl moiety attached to a pyrrolo[2,3-d]pyrimidin-4-amine core. researchgate.net These examples suggest that a spirocyclic ether could be introduced at the 2-position of the pyrimidine ring.

| System | Example |

| Bridged Ether | 2-((Bicyclo[2.2.1]heptan-2-yl)oxy) |

| Spirocyclic Ether | 2-(Spiro[2.4]heptan-5-yloxy) |

Chemical Modifications of the Pyrimidine Nucleus

The pyrimidine ring of this compound is amenable to a variety of chemical modifications, allowing for the systematic introduction of diverse functionalities. These modifications are crucial for probing structure-activity relationships (SAR) and fine-tuning the pharmacological profile of derivative compounds.

Halogenation and Subsequent Cross-Coupling Reactions

A cornerstone of modern synthetic organic chemistry, the halogenation of aromatic and heteroaromatic rings followed by palladium-catalyzed cross-coupling reactions provides a powerful platform for creating carbon-carbon and carbon-heteroatom bonds. While direct halogenation of this compound is not extensively documented in publicly available literature, the principles of pyrimidine chemistry suggest that electrophilic halogenating agents could potentially introduce a halogen atom at the C-4 or C-6 positions of the pyrimidine ring.

Once halogenated, these intermediates can serve as versatile handles for a range of cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, would enable the introduction of various aryl and heteroaryl groups by reacting the halogenated pyrimidine with a corresponding boronic acid or boronate ester. Similarly, the Buchwald-Hartwig amination would allow for the installation of a wide array of substituted amines. acs.org The Sonogashira coupling could be employed to introduce alkyne moieties, further expanding the chemical space of the derivatives.

The table below illustrates potential cross-coupling reactions that could be applied to a hypothetical halogenated derivative of this compound.

| Cross-Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Functionality |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl group |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Phosphine Ligand, Base | Substituted Amine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Copper(I) co-catalyst, Base | Alkynyl group |

| Heck | Alkene | Pd catalyst, Base | Alkenyl group |

| Stille | Organostannane | Pd catalyst | Various organic groups |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Various organic groups |

Introduction of Additional Functionalities (e.g., Alkyl, Aryl, Heteroaryl groups)

Beyond cross-coupling reactions on a pre-halogenated scaffold, other methods can be envisioned for introducing additional functionalities onto the pyrimidine nucleus. Direct C-H activation and functionalization is a rapidly evolving field that could offer a more atom-economical approach to derivatization. nih.govnih.gov Metal-catalyzed reactions could potentially direct the introduction of alkyl, aryl, or heteroaryl groups to specific positions on the pyrimidine ring, guided by the existing substituents.

The amino group at the C-5 position can also be a site for derivatization. Acylation, sulfonylation, or reaction with isocyanates could introduce a variety of amide, sulfonamide, or urea (B33335) functionalities, respectively. These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Examination of Regioselectivity in Multi-Substituted Pyrimidine Derivatives

When introducing additional substituents to the this compound core, regioselectivity is a critical consideration. The existing cyclopentyloxy and amino groups will influence the position of subsequent modifications. The electron-donating nature of the amino group and the alkoxy group can direct electrophilic attack to specific positions on the pyrimidine ring.

In the context of halogenation, the outcome will depend on the specific halogenating agent and reaction conditions. For di-substituted pyrimidines, the relative activating and directing effects of the existing groups will govern the position of the incoming substituent. For instance, in related di-substituted pyrimidine systems, the regioselectivity of palladium-catalyzed cross-coupling reactions has been shown to be influenced by the nature of the substituents and the choice of catalyst and ligands. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the most likely sites of reaction and to understand the underlying electronic and steric factors that control regioselectivity. mdpi.com

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, diverse libraries of compounds based on a common scaffold. nih.gov The this compound core is an attractive starting point for the construction of such libraries due to its multiple points of diversification.

A typical combinatorial approach would involve the immobilization of the this compound scaffold onto a solid support, often through the amino group. From this resin-bound starting material, a "split-and-pool" synthesis strategy can be employed. nih.gov In this method, the resin is divided into multiple portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step with a new set of building blocks. This iterative process allows for the exponential generation of a vast number of unique compounds.

For example, a library could be constructed by first acylating the resin-bound 5-amino group with a diverse set of carboxylic acids. Subsequently, if a halogen was introduced onto the pyrimidine ring prior to immobilization, a variety of aryl or heteroaryl groups could be introduced via Suzuki coupling in a combinatorial fashion. The final compounds are then cleaved from the solid support for screening.

The design and synthesis of DNA-encoded libraries (DELs) represents another advanced combinatorial approach. acs.orgnih.gov In this technique, each chemical building block is tagged with a unique DNA sequence. As the library is synthesized, the DNA tags are ligated together, creating a unique barcode for each final compound. This allows for the screening of massive libraries in a single experiment, with active compounds identified by sequencing their DNA barcodes. A pyrimidine-focused DEL could be constructed using a functionalized 2-(cyclopentyloxy)pyrimidine (B2878338) scaffold, enabling the exploration of a vast chemical space for potential biological activity. nih.gov

Structure Activity Relationship Sar Elucidation and Ligand Design

Conformational Analysis and Molecular Flexibility of 2-(Cyclopentyloxy)pyrimidin-5-amine Derivatives

The three-dimensional shape and flexibility of a molecule are critical determinants of its ability to bind to a biological target. The conformational analysis of this compound involves assessing the spatial arrangement of its constituent parts: the pyrimidine (B1678525) ring, the cyclopentyloxy group, and the amino group.

The pyrimidine ring itself is aromatic and generally considered to be planar, although it can exhibit non-planar conformations upon substitution or interaction with a receptor. nih.gov For derivatives of 5-hydroxymethylpyrimidine, the pyrimidine ring has been observed to be planar. nih.gov The primary sources of flexibility in this compound are the rotation around the C-O-C ether linkage and the conformational "puckering" of the cyclopentyl ring.

| Feature | Conformational Property | Significance in Ligand Design |

| Pyrimidine Ring | Largely planar, but can undergo minor deformations. nih.gov | Provides a rigid scaffold for the attachment of substituents in a defined geometry. |

| Cyclopentyl Ring | Non-planar (envelope or twist conformations). | Restricts conformational freedom, potentially pre-organizing the ligand for a bioactive conformation and improving binding affinity. nih.gov |

| C(pyrimidine)-O Bond | Rotation is possible, affecting the orientation of the cyclopentyloxy group. | Allows the bulky cyclopentyl group to adopt an optimal position within a receptor binding site. |

| 5-Amino Group | Can exhibit pyramidalization (non-planar geometry). nih.gov | Influences the directionality of hydrogen bonds crucial for target recognition. |

Impact of Cyclopentyloxy Group Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in determining the biological activity of a chiral molecule. While this compound itself is achiral, substitution on the cyclopentyl ring would introduce chiral centers, leading to stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit profoundly different biological activities, affinities, and efficacies.

The specific stereoisomer of a derivative would present a unique three-dimensional pharmacophore. The spatial orientation of the bulky cyclopentyloxy group can act as a "steric rudder," guiding the molecule into a binding site and determining which interactions are possible. One enantiomer might fit perfectly into a chiral binding pocket, forming multiple high-energy interactions, while its mirror image may be unable to bind effectively due to steric clashes.

For example, in a hypothetical derivative with a hydroxyl group on the cyclopentyl ring, the (R)- and (S)-enantiomers would position the hydroxyl group in different regions of space. One isomer might be able to form a critical hydrogen bond with an amino acid residue in the target protein, leading to high potency, whereas the other isomer would be inactive. Therefore, controlling the stereochemistry of the cyclopentyloxy group is a critical aspect of designing potent and selective inhibitors based on this scaffold. The development of asymmetric syntheses is crucial for accessing stereochemically pure compounds for biological evaluation. acs.org

Role of the 5-Amino Group as a Hydrogen Bond Donor/Acceptor in Biological Systems

Hydrogen bonds are among the most important non-covalent interactions governing protein-ligand recognition. The 5-amino group (-NH₂) on the pyrimidine ring of this compound plays a vital role in establishing these critical interactions. This functional group is amphiprotic, meaning it can act as both a hydrogen bond donor and a hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The two hydrogen atoms of the amino group are partially positively charged and can be donated to form hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) on amino acid residues like aspartate, glutamate, or the backbone carbonyls of the protein target. researchgate.net

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the amino group possesses a lone pair of electrons, which can act as a hydrogen bond acceptor, forming a bond with hydrogen atoms from amino acid residues such as serine, threonine, or lysine. researchgate.netresearchgate.net

In addition to the 5-amino group, the two nitrogen atoms within the pyrimidine ring are also potent hydrogen bond acceptors. This network of potential hydrogen bonding sites allows the molecule to form specific and directional interactions within a binding site, contributing significantly to its binding affinity and selectivity. The ability to form intramolecular hydrogen bonds, for instance between the 5-amino group and the ether oxygen, can also influence the molecule's conformation and properties like membrane permeability. nih.govrsc.org

| Site on Molecule | Type of Interaction | Potential Protein Partner (Amino Acid Residue) |

| 5-Amino Group (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |

| 5-Amino Group (Nitrogen lone pair) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Pyrimidine Ring (N1) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Pyrimidine Ring (N3) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

Influence of Substituent Electronic and Steric Properties on Target Binding

The structure-activity relationship of pyrimidine derivatives is heavily influenced by the electronic and steric properties of their substituents. nih.govnih.gov In this compound, the cyclopentyloxy group at the C2 position and the amino group at the C5 position confer distinct properties that modulate its interaction with biological targets.

Electronic Effects: The pyrimidine ring is an electron-deficient (π-deficient) system. The substituents at various positions can either donate or withdraw electron density, altering the reactivity and interaction potential of the ring.

The 5-amino group is a strong electron-donating group through resonance, increasing the electron density of the pyrimidine ring. This can enhance interactions like π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding site. nih.gov

The 2-cyclopentyloxy group is also electron-donating due to the ether oxygen atom, further modulating the electronic character of the pyrimidine core.

Steric Effects: Steric hindrance plays a crucial role in determining whether a ligand can fit into a binding pocket and the orientation it adopts. nih.gov

The cyclopentyloxy group is sterically bulky. Its size and shape can be beneficial if it fits into a corresponding hydrophobic pocket on the target protein, leading to favorable van der Waals interactions and increased affinity. Conversely, if the pocket is too small, the bulky group will cause a steric clash, preventing binding. The size and nature of substituents at this position are often tuned to achieve selectivity for a specific target. For instance, studies on 2,4-disubstituted pyrimidines have shown that varying the steric bulk of substituents directly impacts inhibitory potency. nih.gov

| Substituent | Property | Influence on Target Binding |

| 2-Cyclopentyloxy Group | Steric: Bulky, rigidified ring | Occupies hydrophobic pockets; can improve affinity through van der Waals forces or cause steric hindrance. nih.govnih.gov |

| Electronic: Electron-donating (ether oxygen) | Modulates the electron density of the pyrimidine ring. | |

| 5-Amino Group | Steric: Relatively small | Generally well-tolerated in binding sites. |

| Electronic: Strong electron-donating | Increases ring electron density, potentially enhancing π-π stacking interactions. nih.gov |

Development of Pharmacophore Models for Targeted Biological Activity

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. mdpi.com Developing such a model for this compound derivatives is a key strategy in rational drug design and virtual screening to identify new, potent compounds. nih.govnih.gov

Based on the structural features of this compound, a general pharmacophore model would include several key features:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the pyrimidine ring are key HBA features.

Hydrogen Bond Donor (HBD): The amino group at the C5 position provides a strong HBD feature. The nitrogen of this group can also act as an HBA.

Hydrophobic Feature (HY): The bulky and nonpolar cyclopentyloxy group constitutes a significant hydrophobic feature, crucial for binding in lipophilic pockets of a target protein.

Aromatic Ring (AR): The pyrimidine ring itself can be defined as an aromatic feature capable of engaging in π-π stacking interactions.

These features can be mapped in 3D space, including their relative distances and orientations. Such a model serves as a powerful template for searching large chemical databases to find novel molecules that match the pharmacophoric requirements and are therefore likely to be active at the same target. Studies on various aminopyrimidine and aminopyridine inhibitors have successfully used this approach to identify key interactions and design new molecules. mdpi.comnih.govnih.gov

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Biological Interaction |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Ring Nitrogens (N1, N3) | Anchoring the ligand in the binding site through specific hydrogen bonds. mdpi.com |

| Hydrogen Bond Donor (HBD) | 5-Amino Group (N-H bonds) | Providing directionality and specificity in binding. researchgate.net |

| Hydrophobic Feature (HY) | Cyclopentyloxy Group | Enhancing binding affinity through interactions with nonpolar residues; contributes to selectivity. |

| Aromatic Ring (AR) | Pyrimidine Ring | Potential for π-π stacking or cation-π interactions with aromatic or charged residues. nih.govrsc.org |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

No published data is available.

Binding Affinity Prediction and Pose Generation

No published data is available.

Identification of Key Interacting Residues

No published data is available.

Molecular Dynamics Simulations for Conformational Sampling and Stability

No published data is available.

Analysis of Ligand-Protein Complex Dynamics

No published data is available.

Water Molecule Involvement in Binding

No published data is available.

Quantum Mechanical (QM) Calculations

No published data is available.

Electronic Structure Analysis of the Pyrimidine (B1678525) Ring and Substituents

The electronic character of 2-(Cyclopentyloxy)pyrimidin-5-amine is largely dictated by the arrangement of electrons within the pyrimidine ring and the influence of its substituents. Density Functional Theory (DFT) is a commonly employed method to investigate these properties. Calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO is typically localized over the aminopyrimidine moiety, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is generally distributed over the pyrimidine ring, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For aminopyrimidine derivatives, the most negative potential is typically located around the nitrogen atoms of the pyrimidine ring, indicating their propensity to act as hydrogen bond acceptors. The region around the amino group's hydrogen atoms exhibits a positive potential, making it a potential hydrogen bond donor site.

Table 1: Calculated Electronic Properties of a Model System (2-methoxypyrimidin-5-amine)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and based on typical DFT calculations for a simplified analog. The actual values for this compound would vary.

Reactivity Prediction and Reaction Pathway Analysis

Computational methods can predict the most likely sites for chemical reactions and elucidate the mechanisms of these reactions. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can quantify the reactivity of specific atoms in the molecule.

For this compound, the nitrogen atoms of the pyrimidine ring and the nitrogen of the amino group are the most nucleophilic centers, making them susceptible to protonation and alkylation. The carbon atoms of the pyrimidine ring, particularly C4 and C6, can be susceptible to nucleophilic attack, depending on the reaction conditions. The amino group can also participate in reactions such as acylation and diazotization.

Reaction pathway analysis involves calculating the potential energy surface for a given reaction, allowing for the identification of transition states and the determination of activation energies. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different synthetic routes.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that influence their potency and selectivity.

Development of Predictive Models for Biological Activity

For pyrimidine derivatives, QSAR models have been successfully developed for a wide range of biological targets, including kinases, receptors, and enzymes. researchgate.netnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build QSAR models. researchgate.net The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov

Table 2: Example of a Generic QSAR Equation for Pyrimidine Derivatives

| pIC₅₀ = | β₀ + β₁ * LogP + β₂ * MW + β₃ * HBD + β₄ * TPSA |

| Descriptor | Description |

| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration |

| LogP | Logarithm of the octanol-water partition coefficient (hydrophobicity) |

| MW | Molecular Weight |

| HBD | Number of Hydrogen Bond Donors |

| TPSA | Topological Polar Surface Area |

| β₀, β₁, β₂, β₃, β₄ | Regression coefficients |

Note: This is a simplified, illustrative example. Actual QSAR models often involve more complex and a larger number of descriptors.

Identification of Structural Features Contributing to Potency/Selectivity

For instance, in a series of aminopyrimidine inhibitors, the presence of a bulky, hydrophobic group at the 2-position, such as the cyclopentyloxy group, could enhance binding to a hydrophobic pocket in the target protein. The amino group at the 5-position might be crucial for forming a key hydrogen bond with the target. QSAR models can quantify these contributions and guide the design of more potent analogs.

Tautomerism and Conformational Preference Studies of the Pyrimidine Amino Group

The amino group in this compound can potentially exist in different tautomeric forms and adopt various conformations, which can have a significant impact on its chemical and biological properties.

Tautomerism involves the migration of a proton. For 5-aminopyrimidine (B1217817), the amino form is generally the most stable tautomer. nih.gov However, under certain conditions, the imino tautomer could be present in equilibrium. Computational calculations of the relative energies of different tautomers can predict their relative populations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in 2-(Cyclopentyloxy)pyrimidin-5-amine.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, COSY, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring, the cyclopentyl ring, and the amine group. The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region, with their coupling constant revealing their ortho relationship. The methine proton of the cyclopentyloxy group would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the cyclopentyl ring would present as complex multiplets in the aliphatic region. The protons of the primary amine group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring, with the carbon attached to the oxygen and the nitrogens being the most downfield. The carbons of the cyclopentyl ring would appear in the aliphatic region.

2D NMR Spectroscopy: To unambiguously assign all ¹H and ¹³C signals and to elucidate the connectivity within the molecule, a series of 2D NMR experiments are indispensable. princeton.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. sdsu.edu For instance, it would show correlations between the coupled protons on the pyrimidine ring and within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. wikipedia.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. wikipedia.orgsdsu.edu This is crucial for establishing the connectivity between the cyclopentyloxy group and the pyrimidine ring, for example, by observing a correlation from the methine proton of the cyclopentyl group to the carbon of the pyrimidine ring attached to the oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. researchgate.net

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data for similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyrimidine C2 | - | ~162 |

| Pyrimidine C4 | ~8.0 (d) | ~140 |

| Pyrimidine C5 | - | ~120 |

| Pyrimidine C6 | ~8.0 (d) | ~140 |

| Amine NH₂ | broad s | - |

| Cyclopentyl CH-O | ~5.4 (m) | ~80 |

| Cyclopentyl CH₂ | ~1.6-2.0 (m) | ~32, ~24 |

Conformation and Dynamics in Solution

The cyclopentyl ring is not planar and can adopt various conformations, such as the envelope and twist forms. The exact conformation and its dynamics in solution can be investigated using variable-temperature NMR studies and by analyzing coupling constants and NOESY data. The flexibility of the cyclopentyloxy group and its preferred orientation relative to the pyrimidine ring would also be amenable to study using these techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₉H₁₃N₃O), confirming the molecular identity with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule and helps to confirm its structure. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the cyclopentyl group, the cyclopentyloxy group, or parts of the pyrimidine ring. Studying these fragmentation pathways provides an additional layer of structural confirmation.

| Fragment Ion | Hypothetical m/z | Possible Identity |

| [M+H]⁺ | 180.1137 | Protonated molecular ion |

| [M-C₅H₈]⁺ | 112 | Loss of cyclopentene (B43876) from the ether |

| [C₄H₄N₃O]⁺ | 110 | Pyrimidine core after loss of cyclopentyl group |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. chemicalbook.com

The IR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretching: The primary amine (NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: The spectrum would display C-H stretching vibrations for the aromatic pyrimidine ring (above 3000 cm⁻¹) and the aliphatic cyclopentyl group (below 3000 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O ether linkage would be expected in the range of 1000-1300 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group would likely be observed around 1600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (two bands) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=N, C=C Stretch (pyrimidine) | 1500-1650 |

| N-H Bend (amine) | ~1600 |

| C-O Stretch (ether) | 1000-1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique provides unequivocal evidence of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopentyl and pyrimidine rings.

Crystal Packing and Intermolecular Interactions

Studies on related aminopyrimidine structures have shown that they often form two-dimensional networks stabilized by hydrogen bonds between the amino group and the ring nitrogen atoms. The presence of the bulky cyclopentyloxy group at the 2-position of the pyrimidine ring in this compound is expected to influence these packing motifs, potentially leading to a unique crystal structure compared to simpler aminopyrimidines. A detailed crystallographic analysis would provide precise information on the hydrogen bond distances and angles, as well as other close contacts that define the crystal lattice.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying chemical compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for assessing the purity of this compound and determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for quality control during its synthesis and for quantitative analysis in various matrices.

Reversed-phase HPLC is a common approach for the analysis of pyrimidine derivatives. researchgate.net The development of a suitable method for this compound would involve the optimization of several parameters to achieve efficient separation and accurate quantification.

| Parameter | Considerations for Method Development |

| Stationary Phase | A C18 or C8 column is typically employed for reversed-phase chromatography of pyrimidine derivatives. researchgate.net |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is commonly used. The pH of the buffer is critical for controlling the retention and peak shape of the basic amine compound. researchgate.netresearchgate.net |

| Detector | A UV detector is suitable due to the UV-absorbing nature of the pyrimidine ring. The detection wavelength would be optimized based on the compound's UV spectrum. |

| Flow Rate & Temperature | These are adjusted to achieve optimal separation efficiency and analysis time. |

Method validation according to established guidelines (e.g., ICH) would ensure the reliability of the analytical data, confirming its accuracy, precision, and linearity. researchgate.netnih.gov

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has limited volatility, GC analysis can be performed following a derivatization step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For primary amines, common derivatization reagents include silylating or acylating agents.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve the use of hazardous reagents and solvents, contributing to environmental concerns. rasayanjournal.co.in The future of synthesizing 2-(cyclopentyloxy)pyrimidin-5-amine and its derivatives will likely focus on the principles of green chemistry. These approaches aim to develop more environmentally benign and economically viable synthetic protocols. rasayanjournal.co.inpowertechjournal.com

Key areas of development include:

Microwave-Assisted and Ultrasonic Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve yields. rasayanjournal.co.injmaterenvironsci.com

Use of Greener Solvents: Replacing hazardous organic solvents with water or ionic liquids is a crucial aspect of sustainable synthesis. rasayanjournal.co.injmaterenvironsci.com

Catalytic Approaches: The development and use of reusable and non-toxic catalysts can minimize waste and improve reaction efficiency. rasayanjournal.co.inresearchgate.net

Solvent-Free and Mechanochemical Methods: Techniques like grinding chemistry offer the potential for high-yield synthesis under mild, solvent-free conditions. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs, which combine multiple starting materials in a single step, offer an efficient route to complex pyrimidine derivatives while reducing waste. rasayanjournal.co.inresearchgate.net

A recent approach for the alkylation of pyrimidines involves a base-mediated method via sulfur deletion, providing a useful tool for creating diverse N-heterocycles. acs.org Such innovative strategies could be adapted for the synthesis of this compound, enabling rapid diversification for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a versatile pharmacophore found in drugs with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ijcit.comajrconline.orgnamibian-studies.comrsc.org Future research should aim to identify and validate novel biological targets for this compound and its derivatives.

Potential therapeutic areas for exploration include:

Oncology: Pyrimidine derivatives are known to target various proteins implicated in cancer, such as protein kinases (e.g., CDKs, DYRK1A, TBK1) and enzymes involved in pyrimidine metabolism (e.g., dihydroorotate (B8406146) dehydrogenase - DHODH). nih.govacs.orgcas.orgnih.govnih.gov The compound could be investigated as an inhibitor of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer. nih.gov

Infectious Diseases: The antiviral potential of pyrimidine analogues is well-established. humanjournals.comnih.gov Research could focus on the activity of this compound against various viral and bacterial pathogens.

Neurodegenerative Diseases: Some pyrimidine derivatives have shown activity as cholinesterase inhibitors, suggesting a potential role in treating diseases like Alzheimer's. acs.org

Inflammatory Disorders: The anti-inflammatory properties of pyrimidines are attributed to their ability to inhibit inflammatory mediators. rsc.org This opens avenues for developing treatments for a range of inflammatory conditions.

Design of Next-Generation Derivatives with Improved Pharmacological Profiles

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for designing next-generation derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties. nih.govrsc.orgresearchgate.net

Key strategies for designing improved derivatives include:

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity can guide the design of more potent compounds. koreascience.krresearchgate.netresearchgate.net

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics. mdpi.com

Introduction of Diverse Substituents: The synthesis of a library of derivatives with various substituents on the pyrimidine core and the cyclopentyl and amine moieties will be essential for comprehensive SAR analysis. nih.gov For instance, the protonated amine group in some pyrimidine derivatives plays a crucial role in binding to target sites. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govacs.org These computational tools can be powerfully applied to the development of this compound derivatives.

Applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-based QSAR models can predict the biological activity of novel compounds based on their chemical structure, helping to prioritize synthetic efforts. ijcit.comnih.govcas.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. acs.org

Virtual Screening: AI can be used to screen large compound libraries to identify potential hits for specific biological targets. nih.gov

Prediction of ADMET Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates, reducing the likelihood of late-stage failures.

Recent studies have demonstrated the successful use of AI in identifying and optimizing kinase inhibitors, a class of drugs to which pyrimidine derivatives often belong. nih.govacs.orgnih.gov

Investigation of Prodrug Strategies for Enhanced Delivery

The primary amine group in this compound offers a handle for the development of prodrugs. Prodrugs are inactive or less active precursors that are converted to the active drug within the body, often to improve properties like solubility, stability, or targeted delivery. nih.govnih.govvaia.comyoutube.comyoutube.com

Potential prodrug strategies for this compound include:

Improving Solubility: Attaching a water-soluble promoiety can enhance the aqueous solubility of a drug, which is often a challenge in drug development. nih.gov For example, pyrazolo[3,4-d]pyrimidine compounds with low water solubility have been successfully formulated as more soluble prodrugs. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. nih.gov

Overcoming Biological Barriers: The dihydropyridine-pyridinium salt system is an example of a prodrug strategy designed to enhance penetration of the blood-brain barrier. nih.gov

Enzymatic and Chemical Activation: Various strategies rely on enzymatic cleavage (e.g., by esterases) or chemical conditions within the body to release the active drug. nih.gov

By exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Cyclopentyloxy)pyrimidin-5-amine, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions starting with cyclopentylamine and pyrimidine derivatives. Common steps include:

- Condensation : Reacting cyclopentylamine with halogenated pyrimidines (e.g., 5-aminopyrimidin-2-ol) under nucleophilic aromatic substitution conditions.

- Catalysis : Use of palladium catalysts for cross-coupling reactions to introduce cyclopentyloxy groups .

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Q. How does the substitution pattern of this compound influence its electronic properties?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) to map electron density distribution, focusing on the cyclopentyloxy group’s steric effects and pyrimidine ring aromaticity.

- Experimental Validation : UV-Vis spectroscopy to assess π→π* transitions; cyclic voltammetry to measure redox potentials .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodology :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ADP-Glo™ kinase assays) at 1–10 µM concentrations.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under varying solvent systems?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) under reflux.

- Catalyst Tuning : Compare Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligands like Xantphos for Suzuki-Miyaura coupling .

- Yield Analysis : LC-MS to quantify unreacted starting materials; optimize time-temperature profiles (e.g., 80°C for 12 hrs vs. 100°C for 6 hrs) .

Q. How to resolve contradictions in reported bioactivity data for analogs of this compound?

- Methodology :

- Structural-Activity Comparison : Align conflicting data (e.g., IC₅₀ variations) with substituent changes (e.g., trifluoromethyl vs. methyl groups) using 3D-QSAR models .

- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate experimental variables .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

- Methodology :

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to slow CYP450-mediated oxidation.

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Key Considerations for Researchers

- Structural Complexity : The cyclopentyloxy group introduces steric hindrance, requiring tailored catalysts (e.g., bulky phosphine ligands) for efficient coupling .

- Biological Relevance : Prioritize fluorinated analogs (e.g., CF₃ substitution) for enhanced membrane permeability and target engagement .

- Data Reproducibility : Standardize assay protocols across labs to mitigate bioactivity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.